N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline
Overview
Description
Chemical Reactions Analysis
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions would depend on the specific conditions and reagents used .
Scientific Research Applications
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline is primarily used in proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a biochemical tool to study protein interactions, modifications, and functions
Mechanism of Action
The exact mechanism of action for N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline is not well-documented. as a biochemical tool in proteomics research, it likely interacts with specific proteins or enzymes, affecting their activity or function. The molecular targets and pathways involved would depend on the specific proteins or enzymes being studied .
Comparison with Similar Compounds
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline can be compared with other aniline derivatives that have similar structures but different substituents. Some similar compounds include:
- N-[4-(Methoxy)benzyl]-3-isopropoxyaniline
- N-[4-(Ethoxy)benzyl]-3-isopropoxyaniline
- N-[4-(Propoxy)benzyl]-3-isopropoxyaniline
These compounds differ in the type of alkoxy group attached to the benzyl ring, which can affect their chemical properties and reactivity .
Properties
IUPAC Name |
N-[(4-butan-2-yloxyphenyl)methyl]-3-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-5-16(4)23-19-11-9-17(10-12-19)14-21-18-7-6-8-20(13-18)22-15(2)3/h6-13,15-16,21H,5,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAABNSJLKLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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